
2,5-Dimethyl-2'-(methylselanyl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-2’-(methylselanyl)-1,1’-biphenyl is an organoselenium compound characterized by the presence of a selenium atom bonded to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-2’-(methylselanyl)-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylbiphenyl and methylselenol.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using nitrogen or argon, to prevent oxidation of the selenium compound.
Catalysts and Solvents: Common catalysts include palladium or nickel complexes, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are used to facilitate the reaction.
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the selenium atom replaces a hydrogen atom on the biphenyl ring.
Industrial Production Methods
Industrial production of 2,5-Dimethyl-2’-(methylselanyl)-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethyl-2’-(methylselanyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom back to its original state or to a lower oxidation state.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where the selenium atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used for reduction reactions.
Substitution Reagents: Halogens (e.g., bromine, chlorine) or organometallic reagents (e.g., Grignard reagents) are used for substitution reactions.
Major Products
The major products formed from these reactions include selenoxides, selenones, and various substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-2’-(methylselanyl)-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organoselenium compounds and as a reagent in organic transformations.
Biology: The compound is studied for its potential antioxidant properties and its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of drugs with anticancer or antimicrobial properties.
Industry: It is used in the production of materials with unique electronic or optical properties, such as semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyl-2’-(methylselanyl)-1,1’-biphenyl involves its interaction with molecular targets through its selenium atom. The selenium atom can form bonds with various biological molecules, influencing their structure and function. Key pathways include:
Antioxidant Activity: The compound can neutralize reactive oxygen species (ROS), protecting cells from oxidative damage.
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, affecting their catalytic activity.
Signal Transduction: The compound can modulate signal transduction pathways by interacting with proteins involved in cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl Diselenide: Another organoselenium compound with similar antioxidant properties.
Selenocystine: A naturally occurring selenium-containing amino acid with biological activity.
Selenomethionine: A selenium analog of the amino acid methionine, used in nutritional supplements.
Uniqueness
2,5-Dimethyl-2’-(methylselanyl)-1,1’-biphenyl is unique due to its specific biphenyl structure and the presence of a methylselanyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
147452-19-5 |
|---|---|
Fórmula molecular |
C15H16Se |
Peso molecular |
275.26 g/mol |
Nombre IUPAC |
1,4-dimethyl-2-(2-methylselanylphenyl)benzene |
InChI |
InChI=1S/C15H16Se/c1-11-8-9-12(2)14(10-11)13-6-4-5-7-15(13)16-3/h4-10H,1-3H3 |
Clave InChI |
FILMRPVPXDOKTP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)C2=CC=CC=C2[Se]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B12554517.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)-](/img/structure/B12554524.png)

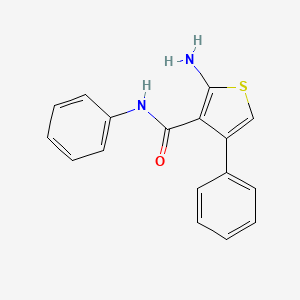
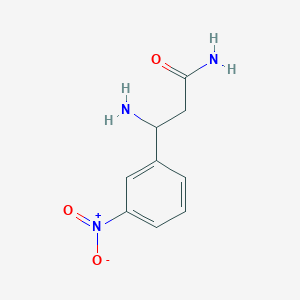

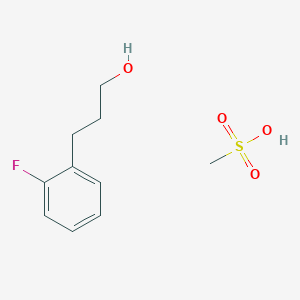
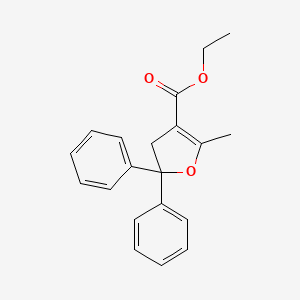

![4-[(Pentafluorophenyl)selanyl]-1,1'-biphenyl](/img/structure/B12554573.png)
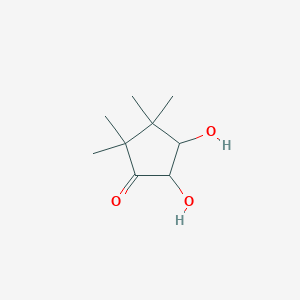

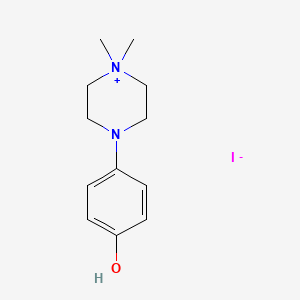
![4-[Butyl(dipropyl)stannyl]butan-2-ol](/img/structure/B12554586.png)
